molecular formula C14H17N3O3 B2770305 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014047-35-8

3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2770305
CAS No.: 1014047-35-8
M. Wt: 275.308
InChI Key: WEGPJZYAJPIFDC-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound offered for research and development purposes. This substance is part of a class of trisubstituted pyrazole carboxamides, which are recognized in scientific literature as a privileged scaffold in medicinal chemistry and drug discovery . Pyrazole carboxamides have demonstrated a wide range of biological activities, making them a versatile template for probing novel biological pathways . Researchers investigating metabolic disorders may find this compound particularly interesting. Structurally similar pyrazole-4-carboxamides have been identified as potent Farnesoid X Receptor (FXR) antagonists . FXR is a key nuclear receptor involved in regulating cholesterol and bile acid homeostasis. Antagonizing FXR is a potential therapeutic strategy for conditions like hypercholesterolemia and obstructive cholestasis, as it may upregrate CYP7A1 expression and reduce serum cholesterol levels . One closely related analog, a 1,3-disubstituted pyrazole-4-carboxamide, has been reported as a highly potent FXR antagonist with an IC50 of 47 nM in a binding assay, serving as an excellent chemical tool for elucidating FXR's biological function . In agricultural science, pyrazole carboxamides are known for their potent antifungal properties. Novel compounds within this class, such as SCU2028, have demonstrated high efficacy against Rhizoctonia solani , the pathogen causing rice sheath blight . The mechanism of action for these fungicides involves disrupting mitochondrial function. Studies indicate that these molecules can inhibit the fungal respiratory chain by targeting succinate dehydrogenase (complex II) and cytochrome oxidase (complex IV), leading to a decrease in mitochondrial membrane potential, destruction of cell membranes, and eventual cell death . The structure of this compound, which features a 3-methoxy group on the pyrazole ring and a 3-methoxybenzyl amide substituent, is characteristic of molecules explored in structure-activity relationship (SAR) studies aimed at optimizing biological potency . It serves as a valuable building block for further chemical functionalization and is intended for use in laboratory research only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-17-9-12(14(16-17)20-3)13(18)15-8-10-5-4-6-11(7-10)19-2/h4-7,9H,8H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGPJZYAJPIFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves the reaction of 3-methoxybenzylamine with 1-methyl-1H-pyrazole-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound’s key structural differentiators are its methoxy groups and N-benzyl substitution . Below is a comparison with analogs from the evidence:

Compound Name / ID Substituents on Pyrazole Ring N-Substituent Key Functional Groups Molecular Weight (g/mol)
3-Methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide (Target) 3-OCH₃, 1-CH₃ 3-Methoxybenzyl Methoxy, methyl ~320–330 (estimated)
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) 3-CH₃, 5-Cl 4-Cyano-1-phenyl Chloro, cyano 403.1
3-(Difluoromethyl)-1-methyl-N-[1,2,3,4-tetrahydro-9-(1-methylethyl)-1,4-methanonaphthalen-5-yl]-1H-pyrazole-4-carboxamide (Isopyrazam) 3-CF₂H, 1-CH₃ Polycyclic aryl group Difluoromethyl 259.4
4-Nitro-3-methoxy-N-(4-methoxybenzyl)-1H-pyrazole-5-carboxamide 3-OCH₃, 4-NO₂ 4-Methoxybenzyl Nitro, methoxy 306.27

Key Observations :

  • Electron-Donating vs. Withdrawing Groups: The target’s methoxy groups contrast with chloro (3a), cyano (3a), and nitro () substituents in analogs. Methoxy groups enhance solubility but may reduce metabolic stability compared to halogens .
  • N-Substituent Diversity : The 3-methoxybenzyl group in the target differs from the polycyclic aryl group in Isopyrazam and the 4-methoxybenzyl group in , impacting steric bulk and π-π interactions.
Physicochemical Properties
Compound Melting Point (°C) Physical State LogP (Estimated) Solubility Profile
Target Compound Not reported Likely solid ~2.5–3.0 Moderate in polar solvents
3a 133–135 Solid ~3.8 Low in water, high in DMF
Isopyrazam Liquid (neat) Liquid ~4.2 Lipophilic
4-Nitro analog Not reported Solid ~1.5 Moderate in ethanol

Analysis :

  • The target’s methoxy groups likely lower its logP compared to chlorinated analogs (e.g., 3a), improving aqueous solubility.
  • The liquid state of Isopyrazam highlights how bulky N-substituents (e.g., polycyclic groups) reduce crystallinity.

Biological Activity

3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Synthesis and Characterization

The synthesis of 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide typically involves a multi-step process that includes the formation of the pyrazole ring followed by functionalization at the carboxamide position. The compound's structure is confirmed through various spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant anticancer activity. For instance, compounds similar to 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide have been shown to induce apoptosis in various cancer cell lines. In vitro studies demonstrated that these compounds can inhibit cell proliferation and induce cell cycle arrest, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231 .

Table 1: Summary of Anticancer Activity of Pyrazole Derivatives

Compound NameIC50 (μM)Cancer Cell LineMechanism of Action
Compound A25.72MCF-7Apoptosis induction
Compound B45.2U87 glioblastomaCell cycle arrest
3-Methoxy-PyrazoleTBDVariousSynergistic with Doxorubicin

Anti-inflammatory Effects

In addition to anticancer properties, compounds in this class have shown anti-inflammatory effects. For example, certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting potential applications in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial activity of pyrazole derivatives has also been explored. Studies indicate that these compounds can exhibit moderate to excellent inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

The biological activity of 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Some pyrazoles act as inhibitors of key enzymes involved in cancer progression or inflammation.
  • Induction of Apoptosis : Many derivatives promote programmed cell death through intrinsic pathways involving mitochondrial dysfunction.
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, these compounds can enhance therapeutic efficacy while potentially reducing side effects .

Case Studies

Several case studies illustrate the potential therapeutic applications of pyrazole derivatives:

  • Breast Cancer Treatment : A study evaluated the efficacy of a pyrazole derivative in mice bearing MCF-7 tumors. Results showed significant tumor growth suppression compared to controls, highlighting its potential as an anticancer agent .
  • Anti-inflammatory Applications : In a model of acute inflammation, a pyrazole derivative reduced swelling and pain significantly more than standard treatments, suggesting its utility in managing inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols. Key steps include:

  • CuAAC Reaction : A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the pyrazole core, followed by functionalization of the benzyl group .
  • Substitution : Methoxy groups are introduced via nucleophilic substitution (e.g., using methoxide ions) or via pre-functionalized starting materials.
  • Optimization : Reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. For example, using DMF as a solvent enhances reaction rates in CuAAC, while lower temperatures (0–25°C) improve regioselectivity .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Methodological Answer : Structural confirmation requires:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and purity. For instance, the methoxybenzyl group shows characteristic aromatic proton splitting patterns .
  • X-ray Crystallography : Provides definitive proof of regiochemistry and spatial arrangement, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended to screen its bioactivity?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, with ciprofloxacin as a positive control .
  • Cytotoxicity Testing : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
  • Enzyme Inhibition : Kinase or protease inhibition assays if targeting specific pathways (e.g., EGFR or COX-2) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

  • Methodological Answer : SAR strategies include:

  • Substituent Variation : Systematically modifying the methoxybenzyl group (e.g., halogenation, alkyl chain elongation) and pyrazole core (e.g., introducing electron-withdrawing groups). For example, replacing methoxy with chlorine enhances antimicrobial activity in triazole analogs .
  • Bioisosteric Replacement : Swapping the pyrazole ring with isoxazole or triazole to assess potency changes .
  • Pharmacokinetic Profiling : LogP measurements and metabolic stability assays (e.g., liver microsomes) guide solubility and half-life improvements .

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer : Contradictions often arise from:

  • Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) and validate with internal controls.
  • Solvent Effects : DMSO concentration >1% can artifactually suppress activity; use lower concentrations (<0.1%) .
  • Compound Degradation : Conduct stability studies (HPLC monitoring) under assay conditions (e.g., pH, temperature) .

Q. What computational methods are effective for predicting binding modes and target identification?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like kinases or GPCRs. For example, docking into the ATP-binding pocket of EGFR reveals hydrogen bonding with methoxy groups .
  • MD Simulations : GROMACS or AMBER simulations assess binding stability over 100-ns trajectories .
  • QSAR Modeling : Build regression models using descriptors like polar surface area and H-bond donors to predict activity .

Q. What strategies optimize synthetic yield and scalability for in vivo studies?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors enhance reproducibility and scalability for CuAAC steps .
  • Catalyst Optimization : Immobilized copper catalysts (e.g., Cu nanoparticles on silica) reduce metal contamination and improve yields .
  • Purification : Use automated flash chromatography (e.g., Biotage Isolera) with gradient elution (hexane/EtOAc) for high-purity batches (>95%) .

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